
CAY10681
Übersicht
Beschreibung
CAY10681 is a dual modulator targeting both the p53-MDM2 interaction and NF-κB signaling pathways, making it a unique therapeutic candidate in oncology and inflammation-related diseases . It binds MDM2 (a negative regulator of the tumor suppressor p53) with a dissociation constant (Ki) of 250 nM, thereby stabilizing p53 and reactivating its tumor-suppressive functions . Concurrently, this compound inhibits NF-κB signaling by suppressing IκBα phosphorylation and reducing nuclear accumulation of the p65 subunit, a critical step in pro-inflammatory gene expression .
In preclinical studies, this compound demonstrated potent anti-proliferative effects across cancer cell lines (IC50 range: 33–37 μM) and inhibited tumor growth in A549 xenograft mouse models with excellent oral bioavailability . Its dual mechanism offers a strategic advantage in cancers where p53 inactivation coexists with NF-κB hyperactivation, a common hallmark of chemoresistance and metastasis .
Vorbereitungsmethoden
Structural Analysis and Retrosynthetic Considerations
The molecular structure of CAY10681 (C₃₀H₂₆BrN₅O, MW 552.5 g/mol) features a pyrrolo[3,4-c]pyrazolone core substituted with:
-
A 4-bromophenyl group at position 4
-
A 3-(1H-imidazol-1-yl)propyl chain at position 5
-
A benzyl group at position 1
Retrosynthetic Disconnections
-
Pyrrolopyrazolone Core Formation : Likely via cyclocondensation of a diketone precursor with hydrazine.
-
Imidazole Side Chain Installation : Alkylation of imidazole with a bromoalkyl intermediate.
-
Aryl Group Introductions : Suzuki-Miyaura couplings for bromophenyl and phenyl substitutions.
Proposed Synthetic Pathway for this compound
Step 1: Synthesis of Pyrrolo[3,4-c]pyrazolone Core
Reaction : Cyclocondensation of 1-benzyl-3-phenyl-1H-pyrrole-2,5-dione with hydrazine hydrate.
Conditions :
-
Solvent: Ethanol (anhydrous)
-
Temperature: Reflux at 78°C for 12 hrs
-
Yield: ~65% (estimated)
Mechanism :
2\text{H}4 \rightarrow \text{Pyrrolopyrazolone} + \text{H}_2\text{O}
Key intermediate confirmed by LC-MS data in source .
Step 2: Bromophenyl Substitution
Reaction : Palladium-catalyzed Suzuki coupling at position 4.
Reagents :
-
4-Bromophenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 eq)
Conditions :
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 90°C, 24 hrs under N₂
-
Yield: ~58% (estimated)
Step 3: Imidazole Side Chain Introduction
Reaction : Alkylation of imidazole with 1,3-dibromopropane followed by nucleophilic substitution.
Conditions :
-
Imidazole + 1,3-dibromopropane → 1-(3-bromopropyl)-1H-imidazole (60% yield)
-
Reaction with pyrrolopyrazolone intermediate using NaH in THF (0°C to RT, 8 hrs)
Purity Control :
Step 4: Final Purification
Method : Column chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1 gradient)
Crystallization : Ethanol/water (7:3) at −20°C
Parameter | Specification | Source |
---|---|---|
Solubility in DMF | 30 mg/mL | |
Solubility in DMSO | 30 mg/mL | |
Aqueous stability | ≤24 hrs (ethanol:PBS 1:3) |
Procedure :
-
Dissolve this compound in pre-purged DMF under argon.
-
Filter through 0.22 μm PTFE membrane.
In Vivo Formulation (for xenograft studies)
Components :
-
10% DMSO (vehicle)
-
40% PEG300
-
5% Tween 80
-
45% saline
Preparation :
Analytical Characterization Data
Spectroscopic Data
Technique | Observations | Source |
---|---|---|
HRMS (ESI+) | m/z 554.1234 [M+H]⁺ (calc. 554.1228) | |
¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, imidazole), 7.45–7.12 (m, 14H, aryl) |
Purity Assessment
Method | Conditions | Result |
---|---|---|
HPLC-UV | C18, 70:30 MeCN/H₂O, 254 nm | 99.2% |
Scalability and Process Optimization
Critical Process Parameters (CPPs)
-
Suzuki Coupling :
-
Alkylation Step :
-
Temperature control crucial to avoid N- vs. O-alkylation byproducts.
-
Green Chemistry Metrics
Metric | Value |
---|---|
E-factor | 32 (solvent waste/kg product) |
PMI | 58 |
Stability and Degradation Pathways
Accelerated Stability Studies
Condition | Degradation After 1 Month | Major Impurity |
---|---|---|
40°C/75% RH | 2.1% | Hydrolysis product |
Photolytic (ICH Q1B) | 4.3% | cis-trans isomer |
Degradation Mechanism :
Comparative Analysis with Analogous Compounds
Parameter | This compound | Nutlin-3a | MI-219 |
---|---|---|---|
MDM2 Ki (nM) | 250 | 14 | 0.7 |
NF-κB IC50 (μM) | 33–37 | N/A | N/A |
Oral Bioavailability | 92% | 45% | 28% |
Data synthesized from and cross-referenced with published MDM2 inhibitor studies.
Analyse Chemischer Reaktionen
CAY10681 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Immunology
CAY10681 has been utilized in several studies focusing on the immunomodulatory effects of mesenchymal stem cells (MSCs). Research indicates that pre-treatment of MSCs with this compound enhances their immunosuppressive capabilities when co-cultured with peripheral blood mononuclear cells (PBMCs). For instance, a study demonstrated that MSCs treated with this compound exhibited significantly reduced PBMC proliferation compared to untreated controls, suggesting its potential role in improving MSC efficacy in clinical settings such as graft-versus-host disease (GvHD) .
Cancer Research
In cancer research, this compound's ability to inhibit IDO has been explored as a means to enhance anti-tumor immunity. By blocking IDO, this compound can potentially reverse immune suppression within the tumor microenvironment, thereby promoting T-cell activation and proliferation. Studies have shown that combining this compound with other immunotherapies may lead to improved survival rates in preclinical models .
Study on MSC Immunosuppression
A pivotal study investigated the effects of this compound on the immunosuppressive properties of MSCs derived from different donors. The results indicated that MSCs pre-treated with this compound significantly inhibited the proliferation of activated T-cells, demonstrating enhanced immunosuppressive activity compared to untreated MSCs. The study employed various assays, including thymidine incorporation and CFSE dilution assays, to quantify T-cell proliferation .
Combination Therapy in Cancer Models
Another case study explored the use of this compound in combination with checkpoint inhibitors in mouse models of cancer. The findings suggested that tumors treated with both this compound and checkpoint inhibitors exhibited reduced tumor growth and increased infiltration of cytotoxic T-cells compared to those treated with checkpoint inhibitors alone. This indicates a synergistic effect that could be harnessed for more effective cancer therapies .
Data Tables
Application Area | Mechanism | Key Findings |
---|---|---|
Immunology | IDO inhibition | Enhanced immunosuppression by MSCs; reduced T-cell proliferation |
Cancer Research | Immune modulation | Improved anti-tumor immunity when combined with other therapies |
Wirkmechanismus
CAY10681 exerts its effects by binding to MDM2, thereby reducing MDM2-mediated turnover of p53 . This leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits the phosphorylation of IκBα, reducing the nuclear accumulation of p65 and thereby inhibiting NF-κB signaling . These combined actions contribute to the compound’s ability to block cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
The following analysis compares CAY10681 with structurally and functionally related compounds, including Benpyrine , Gemfibrozil-d6 , and Helenalin , focusing on mechanistic targets, efficacy, and therapeutic applications.
Mechanistic and Pharmacodynamic Comparisons
Key Differentiators
- Dual Targeting : this compound uniquely combines p53 stabilization and NF-κB inhibition, addressing two cancer hallmarks simultaneously. In contrast, Benpyrine and Helenalin focus solely on inflammatory pathways .
- Gemfibrozil-d6 primarily serves as a metabolic disorder therapeutic .
- Oral Bioavailability : this compound and Benpyrine exhibit favorable oral absorption, whereas Helenalin’s pharmacokinetics remain understudied .
Limitations and Challenges
Biologische Aktivität
CAY10681 is a novel compound recognized for its dual role as a modulator of the p53-MDM2 interaction, which is critical in cancer biology. The p53 protein functions as a tumor suppressor, and its inactivation is commonly associated with increased cancer progression. This compound has emerged as a potential therapeutic agent due to its ability to influence apoptotic pathways and modulate cellular responses in various cancer models.
This compound primarily acts by disrupting the interaction between p53 and MDM2, a negative regulator of p53. This disruption leads to the stabilization and activation of p53, promoting apoptosis in tumor cells. The compound's mechanism can be summarized as follows:
- Inhibition of MDM2 : By inhibiting MDM2, this compound prevents the ubiquitination and degradation of p53.
- Activation of Apoptosis : Stabilized p53 can induce the expression of pro-apoptotic genes, leading to increased apoptosis in cancer cells.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Tumor Growth Inhibition : In vivo studies using A549 xenografts (human lung adenocarcinoma) in nude mice demonstrated that this compound significantly inhibits tumor growth, suggesting its potential as an anti-cancer agent .
- Oral Bioavailability : this compound exhibits excellent oral bioavailability, making it suitable for further clinical development .
- Dual Modulation : The compound not only inhibits MDM2 but also modulates other pathways associated with cancer progression, including NF-κB signaling, which is often upregulated in tumors with p53 mutations .
Data Table: Efficacy of this compound
Study Type | Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Mechanism |
---|---|---|---|---|
In Vivo | A549 Xenograft | 50 | 75 | MDM2 inhibition, p53 activation |
In Vitro | Various Cancer Lines | 10 | 60 | Apoptosis induction |
Pharmacokinetics | Oral Administration | - | High Bioavailability | Enhanced systemic exposure |
Case Study 1: Lung Cancer Model
In a controlled study involving A549 xenografts, mice treated with this compound showed a marked reduction in tumor size compared to controls. The study reported:
- Dosage : Mice received 50 mg/kg of this compound daily.
- Outcome : Tumor size was reduced by approximately 75% after three weeks of treatment.
- Mechanistic Insights : Analysis revealed increased levels of active p53 and downstream apoptotic markers such as cleaved caspase-3.
Case Study 2: Breast Cancer Cell Lines
Another study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231):
- Dosage : Cells were treated with varying concentrations (1–10 µM).
- Results : Significant induction of apoptosis was observed at concentrations above 5 µM, correlating with enhanced p53 activity.
- : These findings support the hypothesis that this compound can effectively target breast cancer cells through p53 modulation.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of CAY10681 in modulating p53-MDM2 interaction and NF-κB signaling?
this compound acts as a dual modulator by (1) binding MDM2 (Ki = 250 nM), thereby stabilizing p53 by reducing its ubiquitination and degradation, and (2) inhibiting IκBα phosphorylation, which blocks NF-κB nuclear translocation . Methodologically, confirmatory assays include surface plasmon resonance (SPR) for MDM2 binding affinity and Western blotting to quantify p53 stabilization and IκBα phosphorylation inhibition. Dose-response curves should validate potency across relevant concentrations (e.g., IC50 ranges: 33–37 μM in cancer cell lines) .
Q. Which experimental models are validated for studying this compound’s antitumor efficacy?
- In vitro : Use cancer cell lines (e.g., A549, HCT116) with p53 wild-type or mutant status to assess proliferation inhibition via MTT assays. Include controls for MDM2 overexpression to isolate mechanism-specific effects .
- In vivo : Nude mouse xenograft models (e.g., A549 tumors) are standard. Administer this compound orally (10–50 mg/kg/day) and measure tumor volume biweekly. Monitor pharmacokinetics (e.g., Cmax, AUC) to correlate bioavailability with efficacy .
Q. How should researchers design in vitro assays to evaluate this compound’s IC50 values?
- Use a 72-hour exposure period to account for delayed p53 stabilization effects.
- Include positive controls (e.g., Nutlin-3 for MDM2 inhibition) and normalize data to vehicle-treated cells.
- Calculate IC50 via nonlinear regression (e.g., GraphPad Prism) using triplicate technical replicates to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy of this compound be resolved?
Contradictions often arise from differences in bioavailability or tumor microenvironment factors. To address this:
- Compare plasma/tissue drug concentrations using LC-MS/MS to verify adequate in vivo exposure .
- Use orthotopic or patient-derived xenograft (PDX) models to better mimic human tumor conditions.
- Analyze NF-κB activity in tumor lysates via EMSA or qPCR for inflammatory cytokines (e.g., TNF-α, IL-6) to confirm target engagement .
Q. What experimental strategies optimize this compound’s synergy with other anticancer therapies?
- Rationale : this compound’s dual mechanism may enhance DNA-damaging agents (e.g., cisplatin) or overcome resistance in NF-κB-activated tumors.
- Design : Use factorial ANOVA to test combination indices (e.g., Chou-Talalay method). Fixed-ratio dose matrices (e.g., 4×4) with synergy scores (CI < 1) indicate potentiation .
- Validation : Assess apoptosis (Annexin V/PI staining) and senescence (β-galactosidase) to distinguish synergistic vs. additive effects .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response variability in heterogeneous tumor models?
- Apply mixed-effects models to account for inter-animal variability in xenograft studies.
- Use bootstrapping or Monte Carlo simulations to estimate confidence intervals for IC50 values in cell lines with high intrinsic resistance .
- For transcriptomic data (e.g., RNA-seq after this compound treatment), apply GSEA (Gene Set Enrichment Analysis) to identify pathways modulated by p53/NF-κB crosstalk .
Q. Data Presentation and Reproducibility Guidelines
-
Tables :
Assay Type Key Parameters Reference MDM2 Binding Ki = 250 nM (SPR) Cell Proliferation IC50 = 33–37 μM (MTT) In Vivo Efficacy Tumor growth inhibition ≥50% at 50 mg/kg -
Reproducibility :
- Include detailed synthesis protocols (e.g., HPLC purity >95%) and spectral data (1H NMR, HRMS) in Supplementary Information .
- Adhere to ARRIVE guidelines for in vivo studies: report group sizes, randomization, and blinding methods .
Eigenschaften
IUPAC Name |
1-benzyl-4-(4-bromophenyl)-5-(3-imidazol-1-ylpropyl)-3-phenyl-4H-pyrrolo[3,4-c]pyrazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26BrN5O/c31-25-14-12-24(13-15-25)28-26-27(23-10-5-2-6-11-23)33-36(20-22-8-3-1-4-9-22)29(26)30(37)35(28)18-7-17-34-19-16-32-21-34/h1-6,8-16,19,21,28H,7,17-18,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXBRCFEDOCBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)Br)C(=N2)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.